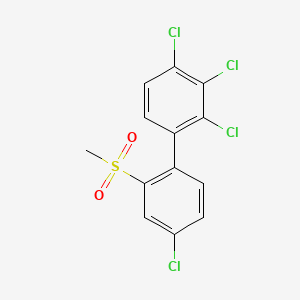
Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate is a chemical compound with the molecular formula C14H15NO3 It is a derivative of pyrrolidinone, featuring a benzyl ester group attached to a prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate typically involves the reaction of benzyl alcohol with 3-(5-oxopyrrolidin-2-yl)prop-2-enoic acid. The reaction is often catalyzed by an acid or base to facilitate esterification. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Benzyl 3-(5-oxopyrrolidin-2-yl)propanoic acid.
Reduction: Benzyl 3-(5-hydroxypyrrolidin-2-yl)prop-2-enoate.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate
- Diethyl (5-oxopyrrolidin-2-yl)phosphonate
- Ethyl 3-(5-oxopyrrolidin-2-yl)propanoate
Uniqueness
Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate is unique due to its specific ester and enone functionalities, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a different balance of hydrophobicity and electronic properties, making it suitable for specific synthetic and research purposes.
Propriétés
| 106039-99-0 | |
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO3/c16-13-8-6-12(15-13)7-9-14(17)18-10-11-4-2-1-3-5-11/h1-5,7,9,12H,6,8,10H2,(H,15,16) |
Clé InChI |
NXWMEOAOOUTDKJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1C=CC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)


![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)



